4-(3-Phenylpropyl)piperidin-4-ol

Overview

Description

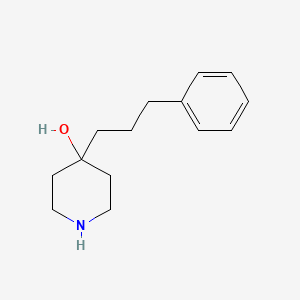

4-(3-Phenylpropyl)piperidin-4-ol is a synthetic compound belonging to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a 3-phenylpropyl group and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropyl)piperidin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 3-phenylpropyl bromide.

Nucleophilic Substitution: Piperidine undergoes nucleophilic substitution with 3-phenylpropyl bromide in the presence of a base, such as sodium hydride or potassium carbonate, to form 4-(3-Phenylpropyl)piperidine.

Oxidation: The resulting 4-(3-Phenylpropyl)piperidine is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the hydroxyl group at the 4-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-(3-Phenylpropyl)piperidine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: 4-(3-Phenylpropyl)piperidin-4-one or 4-(3-Phenylpropyl)piperidine-4-carboxylic acid.

Reduction: 4-(3-Phenylpropyl)piperidine.

Substitution: 4-(3-Phenylpropyl)piperidin-4-halide or 4-(3-Phenylpropyl)piperidin-4-amine.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its interactions with biological receptors and enzymes.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a potential antagonist of the CCR5 receptor, which plays a crucial role in HIV entry into host cells . The compound’s structure allows it to form strong interactions with the receptor, inhibiting its function and preventing viral entry.

Comparison with Similar Compounds

Similar Compounds

4-(3-Phenylpropyl)piperidine: Lacks the hydroxyl group at the 4-position.

4-(3-Phenylpropyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.

4-(3-Phenylpropyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group at the 4-position.

Uniqueness

4-(3-Phenylpropyl)piperidin-4-ol is unique due to the presence of both a 3-phenylpropyl group and a hydroxyl group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry.

Biological Activity

4-(3-Phenylpropyl)piperidin-4-ol, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its interaction with various biological targets, particularly the sigma-1 receptor. This compound is structurally characterized by a piperidine ring substituted with a 3-phenylpropyl group and a hydroxyl group at the 4-position. This article explores the biological activity, pharmacological properties, and potential therapeutic applications of this compound based on diverse research findings.

- Molecular Formula : C17H23NO

- Molecular Weight : 255.37 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in organic solvents such as methanol and chloroform

This compound primarily exerts its biological effects through:

- Sigma-1 Receptor Modulation : This compound acts as a selective ligand for the sigma-1 receptor, which is involved in various neurological processes, including neuroprotection and modulation of neurotransmitter systems .

- Antioxidant Activity : Research indicates that it possesses antioxidant properties, which may mitigate oxidative stress in neuronal cells, potentially benefiting conditions like Alzheimer's disease .

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems has been studied extensively:

- Dopamine Reuptake Inhibition : The compound has shown potential in inhibiting dopamine reuptake, which may have implications for treating disorders like depression and schizophrenia .

- Neuroprotective Effects : Its ability to modulate sigma receptors suggests a role in neuroprotection against excitotoxicity and apoptosis in neuronal cells .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects that could be beneficial in treating neuroinflammatory conditions. Studies have demonstrated its capacity to reduce pro-inflammatory cytokine production .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly influence cellular signaling pathways associated with neuroprotection:

- Cell Culture Experiments : Neuronal cell lines treated with the compound exhibited reduced markers of oxidative stress and apoptosis compared to untreated controls .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

- Alzheimer's Disease Models : In rodent models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidine | Piperidine derivative | Altered activity due to trifluoromethyl group |

| 4-(3-PHENYLPROPYL)-PIPERIDINE | Related structure | Antiviral activity against HIV |

| 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine | Piperidine derivative | Dopamine reuptake inhibitor |

The structural variations among these compounds influence their biological activities and potential therapeutic applications.

Properties

IUPAC Name |

4-(3-phenylpropyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-14(9-11-15-12-10-14)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKWQCUGCSVVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CCCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329040 | |

| Record name | 4-(3-phenylpropyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177172-37-1 | |

| Record name | 4-(3-phenylpropyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.